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Compound of Interest

Compound Name: Carnosine, D-

CAS No.: 5853-00-9

Cat. No.: B3054151

Get Quote

Welcome to the Application Scientist Support Portal. As researchers transition from L-carnosine

to its enantiomer, D-carnosine (β-alanyl-D-histidine), to bypass enzymatic degradation by

serum carnosinase[1], unexpected solubility issues often arise. While D-carnosine is highly

hydrophilic, its zwitterionic nature and metal-chelating properties require precise buffer

optimization.

This guide provides mechanistic explanations and self-validating protocols to ensure the

thermodynamic stability and solubility of D-carnosine in your experimental workflows.

Part 1: Mechanistic Troubleshooting FAQs
Q1: Why does my D-Carnosine precipitate in standard PBS (pH 7.4) when preparing high-

concentration stock solutions, even though it is highly water-soluble? A1: The causality lies in

the ionic competition and the dipeptide's specific pKa values. D-carnosine possesses three

ionizable groups: a carboxylic group (pKa 2.76), the imidazole ring nitrogen (pKa 6.72), and the

β-alanine amino group (pKa 9.32)[2]. In pure water, carnosine is exceptionally soluble

(approximately 1 g per 3.1 mL at 25°C)[2]. However, in Phosphate-Buffered Saline (PBS), the

solubility drops significantly to approximately 10 mg/mL[3]. When you add high concentrations
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of D-carnosine to PBS, the dipeptide competes with phosphate ions for hydration. Furthermore,

the addition of the peptide slightly lowers the buffer's pH toward the imidazole's pKa (6.72),

shifting the equilibrium. If researchers rapidly adjust the pH back to 7.4 using concentrated

NaOH, localized alkaline pockets form, causing transient deprotonation of the amino group and

subsequent "salting out" of the peptide.

Q2: How do trace metal ions in cell culture media or experimental buffers influence D-

Carnosine solubility? A2: D-carnosine is a potent chelator of divalent transition metals,

particularly copper (Cu²⁺) and zinc (Zn²⁺)[4]. In biological buffers containing these trace metals,

D-carnosine forms both monomeric and dimeric complexes[4]. At physiological pH, the nitrogen

atom (Nτ) of the imidazole ring actively participates in metal chelation, stabilizing tautomer II of

the ring[2]. The formation of dimeric metal-carnosine complexes significantly reduces the

thermodynamic solubility of the compound, leading to micro-precipitates. If your experiment

does not require metal interaction, adding a trace amount of EDTA can sequester these metals

and restore D-carnosine's solubility.

Q3: Is there a physicochemical difference in solubility between L-Carnosine and D-Carnosine in

biological assays? A3: In purely achiral buffers (like standard PBS or HEPES), L-carnosine and

D-carnosine exhibit identical thermodynamic solubility profiles. However, in biological matrices

(e.g., serum-containing media or in vivo plasma), their apparent solubility and stability diverge

drastically. L-carnosine is rapidly hydrolyzed by human serum carnosinase (hCN1) into β-

alanine and L-histidine[5]. D-carnosine is entirely resistant to this enzymatic cleavage[5].

Consequently, D-carnosine maintains its intact dipeptide structure, meaning it remains at a high

local concentration for longer periods, making it more susceptible to late-stage precipitation or

metal complexation over prolonged incubations.

Part 2: Physicochemical Parameters & Solubility
Data
To design a robust formulation, you must account for the thermodynamic properties of the

molecule. The table below summarizes the critical parameters governing D-carnosine solubility.
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Parameter Value
Causality / Impact on
Buffer Design

Molecular Weight 226.23 g/mol

Small molecular size generally

favors high aqueous solubility,

provided ionic strength is

controlled.

pKa 1 (Carboxyl) 2.76

Fully deprotonated (ionized) at

physiological pH, contributing

to the zwitterionic state[2].

pKa 2 (Imidazole) 6.72

Acts as the primary proton-

sequestering buffer near

physiological pH[2]. Buffer pH

must be strictly maintained

above this to prevent charge

fluctuations.

pKa 3 (Amino) 9.32

Fully protonated at pH 7.4.

Rapid addition of strong bases

can deprotonate this group,

causing precipitation[2].

Max Solubility (Pure H₂O) ~322 mg/mL

Highly soluble in deionized

water due to unhindered

zwitterionic hydration[2].

Max Solubility (PBS, pH 7.2) ~10 mg/mL

Phosphate competition and

ionic strength reduce the

maximum stable concentration.

Stock solutions should not

exceed this limit for long-term

storage[3].

Part 3: Self-Validating Experimental Protocol
Objective: Preparation and validation of a stable, high-concentration (10 mg/mL) D-Carnosine

stock solution in physiological buffer. Rationale: This protocol utilizes a step-wise dissolution
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and self-validating analytical check to ensure the peptide remains fully dissolved without

forming micro-aggregates.

Step 1: Buffer Preparation and De-metallization

Action: Prepare a 10 mM HEPES buffer (pH 7.4) instead of PBS. Add 0.1 mM EDTA.

Causality: HEPES reduces the ionic competition seen with high-phosphate buffers. EDTA

chelates trace Cu²⁺ and Zn²⁺, preventing the formation of insoluble dimeric D-carnosine-

metal complexes[4].

Step 2: Gradual Dipeptide Dissolution

Action: Weigh the required D-carnosine powder. Slowly sift the powder into the buffer while

stirring continuously at 200 RPM at room temperature (22°C). Do not dump the powder at

once.

Causality: Gradual addition prevents the localized saturation and "clumping" that occurs

when the highly hydrophilic powder forms a gel-like outer layer, which traps dry powder

inside.

Step 3: Gentle pH Titration

Action: Monitor the pH. It will likely drop towards 6.8. Adjust back to 7.4 using dilute 0.1 M

NaOH dropwise. Never use 1 M or 5 M NaOH.

Causality: Dilute base prevents localized alkaline micro-environments that would prematurely

deprotonate the β-alanine amino group (pKa 9.32)[2], which causes irreversible micro-

precipitation.

Step 4: Self-Validation via LC-MS/MS (Quality Control)

Action: Filter the solution through a 0.22 µm PES membrane. Take a 10 µL aliquot, dilute

1:1000, and analyze via LC-MS/MS monitoring the fragmentation transition m/z 227 →

110[6]. Compare the Area Under the Curve (AUC) before and after filtration.
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Causality: If the pre-filtration and post-filtration AUCs are identical (± 2%), the D-carnosine is

in true solution. A drop in post-filtration AUC indicates that micro-precipitates or dimeric

complexes formed and were caught by the filter, invalidating the stock concentration.

Part 4: Workflow Visualization
The following decision tree illustrates the mechanistic troubleshooting path for resolving D-

Carnosine solubility failures in the laboratory.
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Troubleshooting workflow for D-Carnosine solubility in experimental buffers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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